molecular formula C6H9BrO4 B8403416 Dimethyl 2-bromo-2-methylmalonate

Dimethyl 2-bromo-2-methylmalonate

Cat. No.: B8403416
M. Wt: 225.04 g/mol
InChI Key: YQTLPVHRPGZEJE-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-2-methylmalonate is an organic compound with the molecular formula C6H9BrO4. It is a brominated derivative of dimethyl malonate and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the central carbon of the malonate structure, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-2-methylmalonate can be synthesized through the bromination of dimethyl malonate. The typical procedure involves the reaction of dimethyl malonate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. Advanced techniques such as flow chemistry and automated reactors may be employed to optimize the reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-2-methylmalonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form dimethyl 2-methylmalonate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can convert the bromine atom to other functional groups, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as dimethyl 2-amino-2-methylmalonate when using an amine.

    Reduction: Dimethyl 2-methylmalonate.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

Dimethyl 2-bromo-2-methylmalonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: Involved in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-2-methylmalonate is primarily based on its ability to undergo nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-2-methylmalonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl bromomalonate: Lacks the additional methyl group on the central carbon.

    Diethyl bromomalonate: Similar to dimethyl bromomalonate but with ethyl ester groups.

Uniqueness

Dimethyl 2-bromo-2-methylmalonate is unique due to the presence of both bromine and an additional methyl group on the central carbon. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds. Its specific reactivity profile distinguishes it from other bromomalonates and makes it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C6H9BrO4

Molecular Weight

225.04 g/mol

IUPAC Name

dimethyl 2-bromo-2-methylpropanedioate

InChI

InChI=1S/C6H9BrO4/c1-6(7,4(8)10-2)5(9)11-3/h1-3H3

InChI Key

YQTLPVHRPGZEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3.25 g tetrabromomethane (10 mmol), 1.46 g dimethyl methylmalonate (10 mmol), and 100 mg tetra-n-butylammonium fluoride trihydrate (0.316 mmol) in 5 mL tetrahydrofuran (THF) was stirred for 10 min at 24° C. Gas chromatographic analysis of the resulting mixture showed that it contained 87% yield of both dimethyl α-bromo-α-methylmalonate (1.97 g) and bromoform (2.2 g).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromoform (1.01 g, 0.4 mol), 1.46 g dimethyl methylmalonate, 200 mg tetra-n-butylammonium fluoride trihydrate (0.632 mmol), and 5 mL carbon tetrachloride were mixed at 24° C. for 2 h. The solution was found to contain 2.01 g (89% yield) of dimethyl α-bromo-α-methylmalonate.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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